![molecular formula C13H9NO B1209434 Dibenz[b,f][1,4]oxazepine CAS No. 257-07-8](/img/structure/B1209434.png)

Dibenz[b,f][1,4]oxazepine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Dibenz[b,f][1,4]oxazepine derivatives has been extensively studied. Krawczyk (2023) discussed various synthetic methods for dibenzo[b,f]oxepine derivatives, highlighting their significance in medicinal chemistry. The review addresses the extraction of these compounds from plants, their biosynthesis, and synthetic approaches for active dibenzo[b,f]oxepine derivatives. The potential of dibenzo[b,f]oxepines as microtubule inhibitors and their applications in medicine were also explored (Krawczyk, 2023).

Molecular Structure Analysis

The molecular structure of this compound is central to its chemical and biological properties. The oxazepine ring, fused with two benzene rings, imparts a rigid framework that is amenable to functionalization and modifications. This structural characteristic is pivotal for the compound's interaction with biological targets and its pharmacological efficacy. The review by Krawczyk (2023) provides insights into the structural features and pharmacological actions of dibenzo[b,f]oxepine derivatives, underscoring the importance of the molecular structure in its therapeutic effects.

Chemical Reactions and Properties

This compound and its derivatives undergo a variety of chemical reactions, leveraging their functional groups for modifications and enhancements of biological activity. The compound's reactivity is influenced by the oxazepine ring and the aromatic benzene rings, enabling a range of chemical transformations. Krawczyk (2023) discusses the synthetic versatility of dibenzo[b,f]oxepine derivatives, including their potential as microtubule inhibitors, which is a direct outcome of their unique chemical properties.

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties affect the compound's bioavailability, stability, and formulation. The review by Krawczyk (2023) touches upon the significance of extracting dibenzo[b,f]oxepines from plants and their therapeutic effects, indirectly indicating the role of physical properties in their medicinal application.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with biological molecules, are fundamental to its function as a pharmacophore. The ability to undergo specific reactions, such as electrophilic substitution or ring-opening, contributes to the compound's utility in drug design and synthesis. Krawczyk (2023) highlights the active synthetic dibenzo[b,f]oxepine derivatives and their therapeutic potentials, showcasing the importance of chemical properties in developing effective medicinal agents.

Wissenschaftliche Forschungsanwendungen

Antidepressiva-Anwendungen

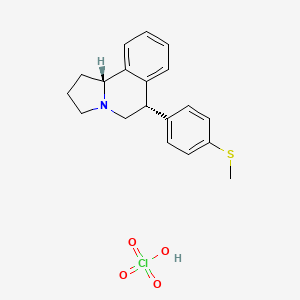

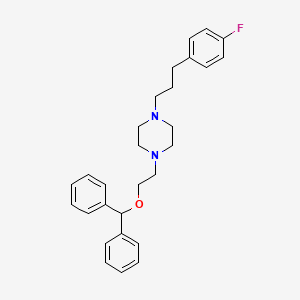

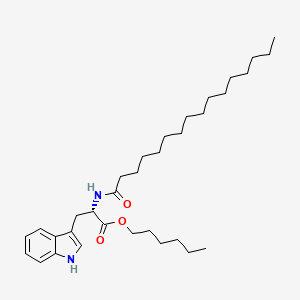

Dibenz[b,f][1,4]oxazepine-Derivate wurden als Verbindungen mit signifikanten antidepressiven Eigenschaften identifiziert. Diese Verbindungen interagieren mit Rezeptoren des zentralen Nervensystems und Neurotransmittern, die in die Stimmungsregulation und depressive Störungen verwickelt sind. Die tricyclische Struktur von this compound ähnelt der vieler klassischer Antidepressiva, was auf ihre potenzielle Nützlichkeit bei der Entwicklung neuer Therapeutika zur Behandlung von Depressionen hindeutet {svg_1}.

Analgetische Eigenschaften

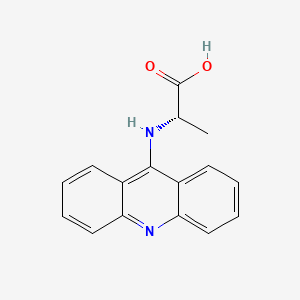

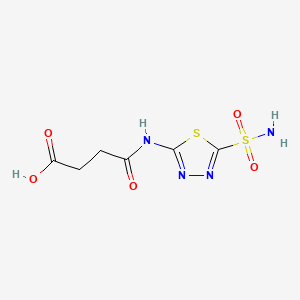

Forschungen haben gezeigt, dass bestimmte Derivate von this compound analgetische Wirkungen aufweisen. Diese Wirkungen sind wahrscheinlich auf die Fähigkeit der Verbindung zurückzuführen, Schmerzbahnen zu modulieren, möglicherweise durch Interaktion mit Rezeptoren oder Enzymen, die an der Schmerzempfindung beteiligt sind. Dies macht es zu einem Kandidaten für die Entwicklung neuer Medikamente zur Schmerzbehandlung {svg_2}.

Calciumkanal-Antagonismus

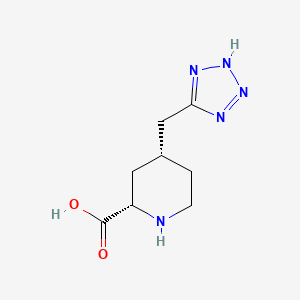

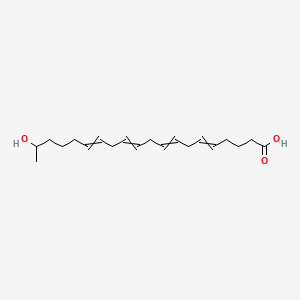

This compound-Derivate wurden auf ihre Rolle als Calciumkanal-Antagonisten untersucht. Durch die Hemmung von Calciumkanälen können diese Verbindungen verschiedene physiologische Prozesse beeinflussen, darunter Muskelkontraktionen und die Freisetzung von Neurotransmittern, was Auswirkungen auf die Behandlung von Herz-Kreislauf-Erkrankungen und anderen Erkrankungen hat, bei denen die Regulation der Calciumkanäle entscheidend ist {svg_3}.

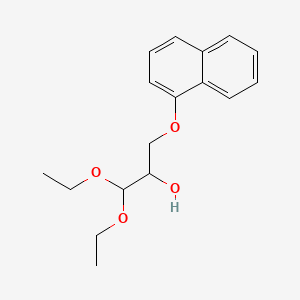

Histamin-H4-Rezeptor-Agonismus

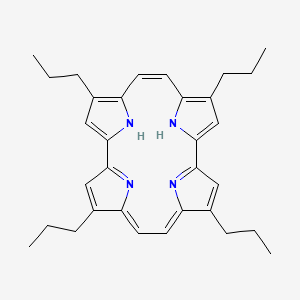

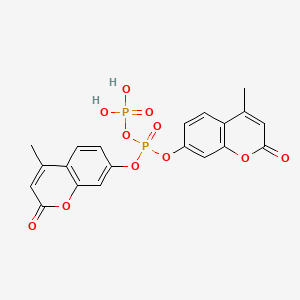

Einige Derivate von this compound wirken als Agonisten für den Histamin-H4-Rezeptor. Dieser Rezeptor ist an der Immunantwort und entzündlichen Prozessen beteiligt. Agonisten für diesen Rezeptor könnten verwendet werden, um Immunantworten zu modulieren und haben potenzielle Anwendungen bei der Behandlung von allergischen und entzündlichen Erkrankungen {svg_4}.

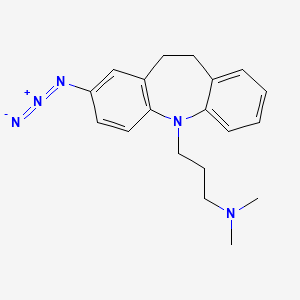

HIV-1-Reverse-Transkriptase-Hemmung

This compound wurde als nicht-nukleosidischer Inhibitor der HIV-1-Reverse-Transkriptase identifiziert. Dieses Enzym ist essentiell für die Replikation von HIV, und seine Hemmung ist eine Schlüsselstrategie bei der Behandlung von HIV/AIDS. Verbindungen, die dieses Enzym effektiv hemmen können, sind wertvoll bei der Entwicklung von antiretroviralen Therapien {svg_5}.

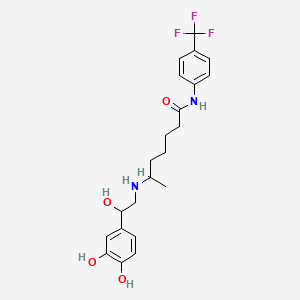

Tränengasmittel

Interessanterweise ist this compound auch als Tränengasmittel bekannt, d.h. es kann Tränen auslösen. Es wurde in Tränengas-Formulierungen verwendet. Obwohl dies keine therapeutische Anwendung ist, zeigt es die vielfältigen chemischen Eigenschaften und Wirkungen, die diese Verbindung haben kann {svg_6}.

Wirkmechanismus

Target of Action

Dibenz[b,f][1,4]oxazepine, also known as CR gas, is an incapacitating agent and a lachrymatory agent . It exerts its effects primarily through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . The TRPA1 receptor is primarily expressed in small diameter, nociceptive neurons and plays a central role in the pain response to endogenous inflammatory mediators .

Mode of Action

It is known to cause intense skin irritation, particularly around moist areas, temporary blindness due to blepharospasm, and respiratory distress, including coughing and gasping for breath . These effects are believed to be a result of the compound’s interaction with the TRPA1 channel .

Biochemical Pathways

It is known that the compound’s activation of the trpa1 channel can lead to a variety of downstream effects, including the perception of noxious stimuli and inflammatory hyperalgesia .

Pharmacokinetics

It is known that the compound is a pale yellow crystalline solid with a spicy odor, and it is slightly soluble in water . It is usually presented as a microparticulate solid, in the form of suspension in a propylene glycol-based liquid .

Result of Action

The primary result of this compound’s action is intense irritation and pain. Exposure to the compound can cause skin redness within 10 minutes, burning and erythema with a higher dose, and strong pain with even higher doses . In aerosol form, it can cause irritation at concentrations as low as 0.2 mcg/L, becoming intolerable at 3 mcg/L . It is capable of causing immediate incapacitation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its irritant effect on the skin is usually amplified by water . Furthermore, its thermal stability and decomposition behavior can affect its efficiency and the toxicity of its decomposition products .

Eigenschaften

IUPAC Name |

benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUACKRELIJTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059764 | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenz(b,f)(1,4)oxazepine is a colorless liquid, odorless to fruity. | |

| Record name | DIBENZ(B,F)(1,4)OXAZEPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Pale yellow crystalline solid | |

CAS RN |

257-07-8 | |

| Record name | DIBENZ(B,F)(1,4)OXAZEPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=257-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CR (lacrimator) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000257078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz(b,4]oxazepine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZ(B,F)(1,4)OXAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1Q77A87V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZ(b,f)[1,4]OXAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

73 °C | |

| Record name | DIBENZ(b,f)[1,4]OXAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)